N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine
Overview
Description
“N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine” is a chemical compound with the CAS Number: 883532-56-7 and a molecular weight of 234.34 . The IUPAC name for this compound is N,N-dimethyl [4- (4-piperidinyloxy)phenyl]methanamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H22N2O . The InChI Code for this compound is 1S/C14H22N2O/c1-16(2)11-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14/h3-6,14-15H,7-11H2,1-2H3 .Scientific Research Applications
Psychoactive Substance Research
Recreational Use, Analysis, and Toxicity of Tryptamines
Tryptamines, a category of psychoactive compounds, include naturally occurring substances and synthetic derivatives. They are known for their hallucinogenic properties, with effects varying based on their structural modifications. Research aims to understand their pharmacology, toxicity, and potential therapeutic applications, offering insights into their effects on human health and safety measures (R. Tittarelli et al., 2014).
Chemical Control of Fertility
Chemical research at the Central Drug Research Institute has led to developments in contraceptive methods, highlighting the importance of understanding chemical structures and their biological interactions for medical applications (N. Nand, 1974).
Neuropharmacology of DMT
N,N-Dimethyltryptamine (DMT) research focuses on its roles in the central nervous system and its potential as a neurotransmitter. Exploring DMT's pharmacokinetics and mechanisms of action can contribute to developing new clinical tools for treating mental health disorders (Theresa M. Carbonaro & M. B. Gatch, 2016).
Potential Roles of DMT Beyond Psychotropic Effects
Investigations into DMT's effects beyond the nervous system, such as its role in cellular protective mechanisms and immunoregulation, suggest broader physiological functions. These findings indicate potential medical applications of DMT in tissue protection, regeneration, and immunity (E. Frecska et al., 2013).
Pharmacology and Toxicology of NBOMe Hallucinogens
Research on N-benzylphenethylamines (NBOMes) explores their potent serotonergic effects and associated risks, contributing to a better understanding of their pharmacology and toxicology. This knowledge is crucial for assessing public health risks and developing safety guidelines (A. Halberstadt, 2017).
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-1-(4-piperidin-4-yloxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16(2)11-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14/h3-6,14-15H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPWVQHTNTJKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)OC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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